1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;dihydrochloride

Catalog No.
S528744
CAS No.
67469-81-2
M.F
C28H35ClN2O
M. Wt
451.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperaz...

CAS Number

67469-81-2

Product Name

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;dihydrochloride

IUPAC Name

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;hydrochloride

Molecular Formula

C28H35ClN2O

Molecular Weight

451.0 g/mol

InChI

InChI=1S/C28H34N2O.ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;/h1-9,11-12,14-17,28H,10,13,18-24H2;1H

InChI Key

YMGXBGVMAOTRFZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

GBR-12935; GBR 12935; GBR12935.

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Description

The exact mass of the compound GBR 12935 dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mapping Dopaminergic Neurons

Originally, GBR 12935 dihydrochloride was developed in its radiolabelled form (tritiated - [³H]GBR 12935) for mapping the distribution of dopaminergic neurons in the brain []. This application relies on its high affinity for dopamine transporter proteins. By binding to these transporters, the radiolabelled GBR 12935 dihydrochloride acts as a tracer, allowing researchers to visualize dopaminergic pathways using techniques like autoradiography [].

While this application held promise for diagnosing Parkinson's disease, which is characterized by degeneration of dopaminergic neurons, more specific radioligands like Ioflupane (¹²³I) have become the preferred choice for clinical use [].

Studying Dopamine Pathways

Despite being superseded in clinical diagnosis, GBR 12935 dihydrochloride remains a valuable tool in animal research. Its ability to inhibit dopamine reuptake leads to increased dopamine levels in the brain, which can be used to investigate the function of dopamine pathways and their role in various behaviors and disorders [, ].

  • Parkinson's Disease

    Researchers use GBR 12935 dihydrochloride to model aspects of Parkinson's disease in animals. By observing the effects of the drug on motor function and dopamine levels, scientists can gain insights into the disease process and test potential therapies [].

  • Locomotor Activity and Reward

    Studies have shown that GBR 12935 dihydrochloride increases locomotor activity in mice, suggesting its influence on dopamine-mediated movement control []. Additionally, it can be used to investigate the role of dopamine in reward processing and addiction models.

  • Dopamine Transporter Function

    GBR 12935 dihydrochloride's interaction with the dopamine transporter allows researchers to study the regulation and function of this protein. This knowledge is crucial for understanding dopamine signaling and developing drugs that target the dopamine system for various neurological and psychiatric conditions [].

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine; dihydrochloride, commonly referred to as GBR 12935 dihydrochloride, is a synthetic compound belonging to the class of N-alkylpiperazines. Its chemical structure features a piperazine core substituted at the 1 and 4 positions with a 2-benzhydryloxyethyl group and a 3-phenylpropyl group, respectively. This compound is primarily studied for its potent activity as a selective inhibitor of dopamine uptake, making it significant in pharmacological research related to dopamine neurotransmission and its associated disorders .

GBR 12935 dihydrochloride binds to the DAT protein, preventing it from reabsorbing dopamine from the synaptic cleft. This results in increased dopamine levels, potentially alleviating symptoms associated with dopamine deficiency []. However, the exact therapeutic effects and long-term implications of this mechanism require further investigation.

  • Potential toxicity: Since it interacts with dopamine pathways, GBR 12935 dihydrochloride could have unintended side effects if not handled carefully [].
  • Unknown long-term effects: The long-term effects of GBR 12935 dihydrochloride on human health are unknown, and inhalation or ingestion should be strictly avoided during research [].

The primary chemical reaction involving 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine; dihydrochloride is its interaction with dopamine transporters. The compound acts as a competitive inhibitor, blocking the reuptake of dopamine in the synaptic cleft, which leads to increased levels of dopamine in the brain. The dissociation constant (KD) for this inhibition is approximately 5.5 nM in rat striatal membranes, indicating a high affinity for the dopamine transporter .

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine; dihydrochloride exhibits significant biological activity as a dopamine uptake inhibitor. Its mechanism of action involves binding to the dopamine transporter, thereby preventing the reabsorption of dopamine into presynaptic neurons. This action enhances dopaminergic signaling, which can have implications for treating conditions such as depression, attention deficit hyperactivity disorder (ADHD), and other neuropsychiatric disorders . Additionally, it has been noted for its potential effects on locomotor activity and reinforcement behaviors in animal models .

The synthesis of 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine; dihydrochloride typically involves several steps:

  • Formation of the Piperazine Core: The initial step often includes the reaction of piperazine with appropriate alkylating agents to introduce the benzhydryloxyethyl and phenylpropyl groups.
  • Substitution Reactions: The introduction of substituents at the 1 and 4 positions can be achieved through nucleophilic substitution reactions.
  • Dihydrochloride Salt Formation: The final step involves converting the free base form into its dihydrochloride salt by reacting with hydrochloric acid, enhancing solubility for biological assays .

The primary application of 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine; dihydrochloride lies in neuroscience research, particularly in studies focusing on dopaminergic systems. Its role as a selective dopamine uptake inhibitor makes it valuable for:

  • Investigating mechanisms underlying dopamine-related disorders.
  • Assessing potential therapeutic effects in conditions like depression and ADHD.
  • Serving as a tool compound in pharmacological studies aimed at understanding drug interactions with dopamine transporters .

Studies on 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine; dihydrochloride have highlighted its interactions with various neurotransmitter systems beyond dopamine. Research indicates that it may also influence serotonin and norepinephrine pathways, although its primary action remains focused on dopamine reuptake inhibition. Interaction studies often utilize in vitro assays with rat striatal membranes to evaluate binding affinities and functional outcomes related to neurotransmitter release .

Several compounds share structural similarities or biological activity profiles with 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine; dihydrochloride. Here are some notable examples:

Compound NameStructureBiological Activity
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazineSimilar piperazine structureAlso a potent dopamine uptake inhibitor
GBR 12935Same as aboveSelective dopamine reuptake inhibitor with similar pharmacological properties
BupropionDifferent structure but similar activityAntidepressant that inhibits norepinephrine and dopamine reuptake

Uniqueness

What sets 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine; dihydrochloride apart from these compounds is its specific structural configuration that allows for high selectivity towards the dopamine transporter, which is crucial for its potential therapeutic applications in treating dopaminergic dysfunctions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

450.2437914 g/mol

Monoisotopic Mass

450.2437914 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-[2-(benzhydryloxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride

Dates

Modify: 2023-08-15
1: Sato T, Kitayama S, Morita K, Ikeda T, Dohi T. Changes in seizure susceptibility to local anesthetics by repeated administration of cocaine and nomifensine but not GBR12935: possible involvement of noradrenergic system. Jpn J Pharmacol. 2000 Jul;83(3):265-8. PubMed PMID: 10952077.
2: Bowden C, Cheetham SC, Lowther S, Katona CL, Crompton MR, Horton RW. Dopamine uptake sites, labelled with [3H]GBR12935, in brain samples from depressed suicides and controls. Eur Neuropsychopharmacol. 1997 Nov;7(4):247-52. PubMed PMID: 9443655.
3: Akunne HC, Dersch CM, Cadet JL, Baumann MH, Char GU, Partilla JS, de Costa BR, Rice KC, Carroll FI, Rothman RB. Studies of the biogenic amine transporters. III. Demonstration of two binding sites for [3H]GBR12935 and [3H]BTCP in rat caudate membranes. J Pharmacol Exp Ther. 1994 Mar;268(3):1462-75. PubMed PMID: 7908058.
4: Rothman RB, Lewis B, Dersch C, Xu H, Radesca L, de Costa BR, Rice KC, Kilburn RB, Akunne HC, Pert A. Identification of a GBR12935 homolog, LR1111, which is over 4,000-fold selective for the dopamine transporter, relative to serotonin and norepinephrine transporters. Synapse. 1993 May;14(1):34-9. PubMed PMID: 8511716.
5: Sharif NA, Nunes JL, Kalfayan V, McClelland DL, Rosenkranz RP, Eglen RM, Whiting RL. A pharmacological comparison of [3H]GBR12935 binding to rodent striatal and kidney homogenates: binding to dopamine transporters? Neurochem Int. 1992 Jul;21(1):69-73. PubMed PMID: 1303143.
6: Le WD, Bostwick JR, Appel SH. Use of [3H]-GBR12935 to measure dopaminergic nerve terminal growth into the developing rat striatum. Brain Res Dev Brain Res. 1992 Jun 19;67(2):375-7. PubMed PMID: 1511527.
7: Sharif NA, Nunes JL, Michel AD, Whiting RL. Comparative properties of the dopamine transport complex in dog and rodent brain: striatal [(3)H]GBR12935 binding and [(3)H]dopamine uptake. Neurochem Int. 1989;15(3):325-32. PubMed PMID: 20504502.

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